

Comprehensive Technical Guide: Eniporide in Myocardial Ischemia-Reperfusion Injury

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Eniporide

CAS No.: 176644-21-6

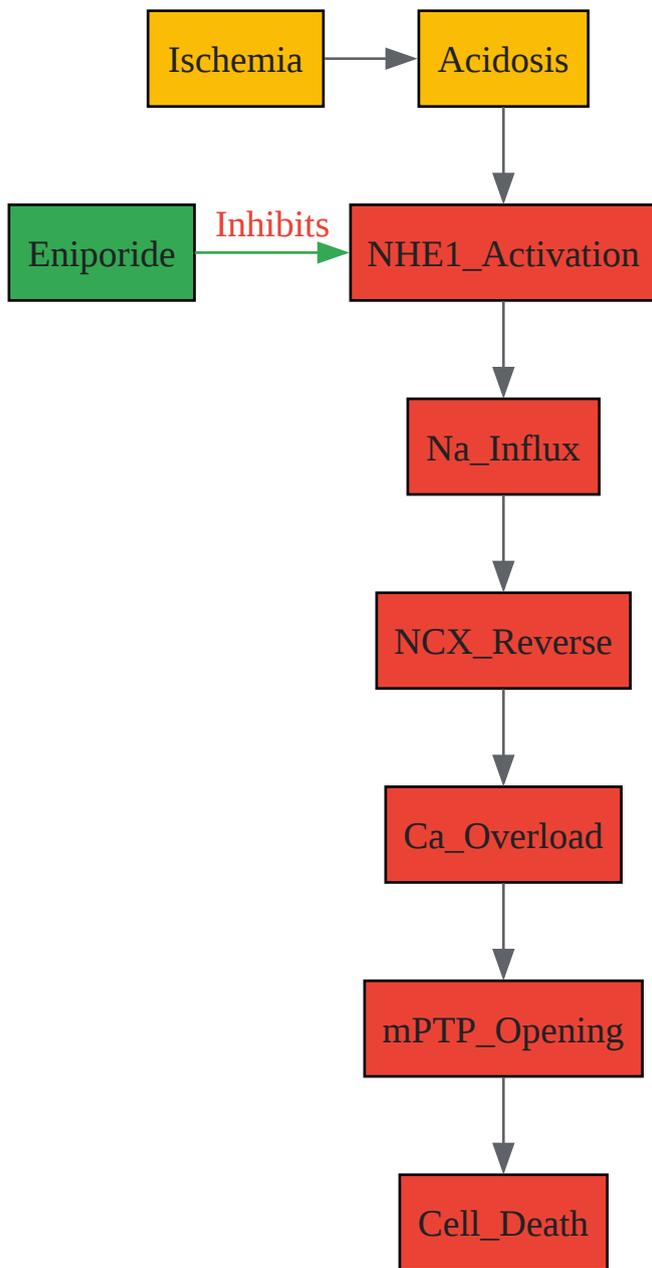
Cat. No.: S527163

Get Quote

Drug Profile and Mechanism of Action

Eniporide (EMD 85131) is a potent and selective **sodium-hydrogen exchanger-1 (NHE-1) inhibitor** belonging to the acylguanidine chemical class. It was developed specifically as a cardioprotective agent targeting the pathophysiological processes activated during myocardial ischemia and reperfusion. The drug exhibits **high binding affinity** for the extracellular Na⁺ binding site of NHE-1, acting as a competitive antagonist to block ion transport.

The molecular mechanism through which **Eniporide** exerts its cardioprotective effects involves a well-characterized signaling cascade that originates during myocardial ischemia and culminates in cellular death during reperfusion:



[Click to download full resolution via product page](#)

*Figure 1: Molecular mechanism of **Eniporide** in preventing ischemia-reperfusion injury. NHE-1 activation during intracellular acidosis drives sodium influx, leading to calcium overload via reverse Na⁺/Ca²⁺ exchange (NCX), mitochondrial permeability transition pore (mPTP) opening, and ultimately cell death. **Eniporide** specifically inhibits NHE-1 activation, interrupting this pathological cascade.*

The **primary molecular target** of **Eniporide** is the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes. Under normal physiological conditions, NHE-1 maintains

intracellular pH by extruding protons in exchange for sodium ions. However, during ischemia, the resulting **intracellular acidosis** activates NHE-1 in an attempt to restore pH homeostasis. This activation leads to substantial **intracellular sodium accumulation** ($[Na^+]_i$), particularly during reperfusion when the transmembrane pH gradient is maximal [1] [2].

The critical pathophysiological consequence occurs during reperfusion through the **reverse mode of the Na^+/Ca^{2+} exchanger (NCX)**, which extrudes sodium in exchange for calcium influx. The sodium overload created by NHE-1 activation drives this exchanger to operate in reverse, resulting in **devastating calcium overload** within cardiac myocytes. This elevated intracellular calcium, particularly within mitochondria, promotes **opening of the mitochondrial permeability transition pore (mPTP)**, which represents a **key determinant of reperfusion-induced cell death**. The mPTP opening causes collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately both apoptotic and necrotic cell death pathways [1] [2] [3].

Comparative pharmacological studies have demonstrated **Eniporide's superior potency** relative to other NHE-1 inhibitors. In direct head-to-head comparisons, **Eniporide** exhibited significantly greater potency than cariporide, with IC50 values of 40 ± 11 nmol/L versus 209 ± 75 nmol/L for human platelet NHE-1 inhibition [4]. This enhanced pharmacological profile generated considerable interest in **Eniporide** as a promising therapeutic candidate for limiting myocardial infarct size in the setting of acute coronary syndromes.

Preclinical Evidence and Efficacy Data

Experimental Models and Outcomes

Eniporide demonstrated **consistent cardioprotective effects** across multiple animal models of ischemia-reperfusion injury. The drug was evaluated in various species including rats, rabbits, and guinea pigs, utilizing both **in vivo coronary occlusion models** and **isolated perfused heart preparations** (Langendorff). These studies consistently demonstrated that **Eniporide** administration significantly reduces myocardial infarct size, improves functional recovery, and attenuates arrhythmias during reperfusion.

In a pivotal rabbit model of coronary occlusion and reperfusion, intravenous **Eniporide** administered at doses of 0.03 and 0.1 mg/kg resulted in **substantial infarct size reduction** compared to vehicle controls

($47\pm 5\%$ and $51\pm 7\%$ versus $74\pm 6\%$ infarct size/area at risk, respectively; $p < 0.05$) [4]. This infarct-limiting effect was accompanied by improved recovery of contractile function and reduced incidence of ventricular arrhythmias during the reperfusion phase.

Mechanistic studies in isolated guinea pig hearts provided crucial insights into **Eniporide's** effects on mitochondrial function and ion homeostasis. Using spectrophotometric fluorometry, researchers demonstrated that **Eniporide** treatment prevented the pathological oxidation of mitochondrial NADH and FAD during reperfusion, reduced mitochondrial calcium overload, and attenuated superoxide generation [2]. These findings established a direct link between NHE-1 inhibition and preservation of mitochondrial integrity, highlighting the central role of the mitochondrion as a target for **Eniporide's** cardioprotective effects.

Quantitative Preclinical Efficacy Data

Table 1: Summary of Key Preclinical Efficacy Findings for **Eniporide**

Model System	Species	Dose/Concentration	Key Findings	Reference
Coronary occlusion-reperfusion	Rabbit	0.03, 0.1 mg/kg IV	Infarct size reduced from 74.6% (vehicle) to 47.5% and 51.7%	[4]
Isolated perfused heart	Rat	3 μ M	Ischemic Na ⁺ overload reduced to 146% vs 293% in controls; significantly improved post-ischemic contractile recovery	[3]
Isolated perfused heart	Guinea pig	Therapeutic concentration	Prevented mitochondrial oxidation, reduced Ca ²⁺ overload and superoxide generation	[2]
Human platelet NHE-1	In vitro	IC ₅₀ : 40 \pm 11 nmol/L	5-fold greater potency than cariporide (IC ₅₀ : 209 \pm 75 nmol/L)	[4]

The **dose-response relationship** for **Eniporide** has been carefully characterized in preclinical models. In isolated rat hearts, **Eniporide** demonstrated efficacy at concentrations as low as 10-100 nmol/L, significantly lower than required for cariporide [4]. The therapeutic window was established with **optimal efficacy** observed at 3 μ M concentration in buffer-perfused heart models, effectively reducing ischemic sodium overload and improving post-ischemic functional recovery without apparent toxicity [3].

A particularly important finding from comparative studies was **Eniporide's superior efficacy profile** relative to other NHE inhibitors. When directly compared with EIPA and cariporide in rat hearts subjected to global ischemia, **Eniporide** treatment resulted in the most pronounced reduction in intracellular sodium accumulation (146 \pm 6% of baseline vs. 293 \pm 26% in untreated controls) and the greatest improvement in recovery of rate-pressure product during reperfusion [3]. This enhanced performance was attributed to **Eniporide's** greater selectivity for the NHE-1 isoform and more favorable pharmacological properties.

Clinical Trial Data and Human Outcomes

ESCAMI Trial Design and Results

The **Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial** represented the pivotal clinical evaluation of **Eniporide** in human subjects. This international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled 1,389 patients with acute ST-elevation myocardial infarction (STEMI) undergoing reperfusion therapy (either primary angioplasty or thrombolysis) within six hours of symptom onset [5] [6].

The trial employed a **two-stage, dose-ranging design**. Stage 1 evaluated four **eniporide** doses (50, 100, 150, and 200 mg) administered as a 10-minute intravenous infusion before reperfusion therapy in 430 patients. Based on Stage 1 results, Stage 2 further evaluated the 100 mg and 150 mg doses in 959 additional patients. The **primary efficacy endpoint** was infarct size determined by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α -HBDH) over 72 hours [5] [6].

Despite promising preclinical data and encouraging signals in Stage 1, the ESCAMI trial **failed to demonstrate a beneficial effect** of **Eniporide** on its primary endpoint. In Stage 1, the 100 mg and 150 mg doses showed 25.7% and 41.7% reductions in enzymatic infarct size, respectively, particularly in patients undergoing primary angioplasty. However, these findings were **not confirmed in Stage 2**, where no

significant differences in α -HBDH release were observed between the **Eniporide** and placebo groups (41.2 U/mL×h for placebo vs. 43.0 and 41.5 for 100 mg and 150 mg **Eniporide**, respectively) [5] [6].

Clinical Efficacy and Safety Outcomes

Table 2: Summary of ESCAMI Trial Clinical Outcomes

Endpoint	Placebo Group	Eniporide 100 mg	Eniporide 150 mg	Statistical Significance
Primary Endpoint				
α -HBDH AUC (U/mL×h)	41.2	43.0	41.5	NS
Secondary Endpoints				
CK-MB release	Baseline	No difference	No difference	NS
Troponin release	Baseline	No difference	No difference	NS
ST-segment resolution	Baseline	No difference	No difference	NS
Clinical Outcomes				
Combined death/CHF/shock/arrhythmias	Baseline	No difference	No difference	NS
Heart failure (late reperfusion)	Baseline	Significant reduction	Significant reduction	p<0.05

The **secondary endpoints** of the ESCAMI trial similarly showed no treatment benefit. There were no significant differences in creatine kinase or troponin release, ST-segment resolution, or composite clinical outcomes (death, cardiogenic shock, heart failure, or life-threatening arrhythmias) between the treatment groups [6]. A single potential signal of benefit was observed in a **prespecified subgroup analysis** of patients reperfused more than 4 hours after symptom onset, where **Eniporide** administration was associated with a

reduced incidence of heart failure. However, this isolated finding in a subgroup analysis was not considered sufficient evidence of efficacy [5] [6].

From a **safety perspective**, **Eniporide** was generally well-tolerated with no significant differences in adverse events compared to placebo. This favorable safety profile was consistent with the drug's selective mechanism of action and the absence of significant effects on hemodynamic parameters or other organ systems [6].

Experimental Protocols and Methodologies

Isolated Perfused Heart (Langendorff) Protocol

The **Langendorff perfused heart preparation** represents a fundamental experimental model for evaluating cardioprotective agents like **Eniporide**. The standard protocol involves several key steps that have been optimized for the study of ischemia-reperfusion injury:

- **Heart Extraction:** Animals (typically rats, rabbits, or guinea pigs) are anesthetized using sodium pentobarbital (50 mg/kg i.p.) and administered heparin (1000 U/kg i.v.) to prevent intracoronary thrombosis. The hearts are rapidly excised through thoracotomy and immersed in cold (4°C) cardioplegic solution to induce immediate arrest and protect during preparation [2] [4] [3].
- **Perfusion Apparatus:** The aorta is cannulated and retrogradely perfused at constant pressure (55-80 mmHg) or constant flow with oxygenated (95% O₂, 5% CO₂) buffer solution maintained at 37°C. The standard perfusion buffer contains (in mM): 140 Na⁺, 4.5 K⁺, 2.5 Ca²⁺, 1.2 Mg²⁺, 134 Cl⁻, 11.5 glucose, 2 pyruvate, 16 mannitol, 0.1 probenecid, 0.05 EDTA, 5 U/L insulin, and 5 HEPES at pH 7.4 [2].
- **Functional Assessment:** A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer for continuous measurement of left ventricular pressure (LVP), its first derivatives (dP/dt_{max} and dP/dt_{min}), heart rate, and coronary flow. Cardiac function is typically expressed as the rate-pressure product (RPP = LVP × heart rate) [2] [3].

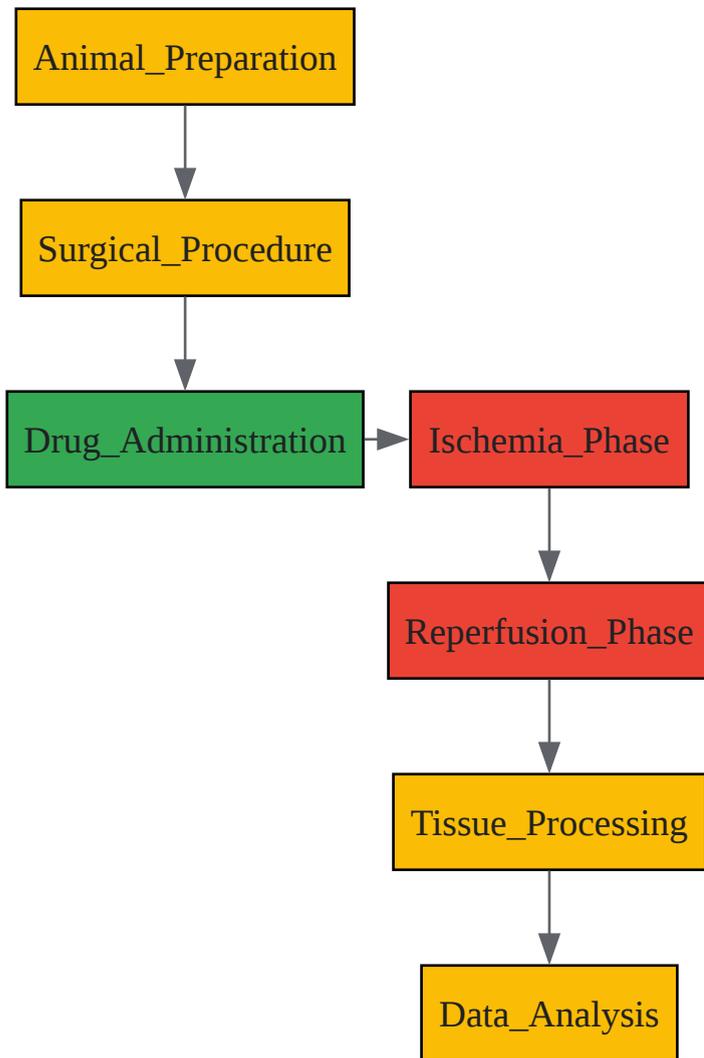
- **Ischemia-Reperfusion Protocol:** After stabilization, global no-flow ischemia is induced for 30-35 minutes by complete cessation of coronary flow, followed by 30-120 minutes of reperfusion. **Eniporide** is typically administered in the perfusion buffer for 10-15 minutes before ischemia and during the initial 10 minutes of reperfusion at concentrations ranging from 3-10 μM [2] [3].
- **Endpoint Measurements:** Key endpoints include functional recovery (percentage recovery of RPP), infarct size assessment (TTC staining or LDH release), and intracellular ion homeostasis (NMR spectroscopy or fluorescent probes) [2] [3].

In Vivo Coronary Occlusion-Reperfusion Model

For **translational assessment** of cardioprotective efficacy, the in vivo coronary occlusion-reperfusion model provides critical preclinical data:

- **Surgical Preparation:** Animals (typically rabbits, pigs, or dogs) are anesthetized, intubated, and ventilated. A thoracotomy is performed to access the heart, and a snare is placed around a major coronary artery (typically the left anterior descending artery) [4].
- **Infarction Protocol:** The coronary artery is occluded for 30-60 minutes, followed by 120-180 minutes of reperfusion. Regional ischemia is confirmed by ECG changes and myocardial cyanosis. **Eniporide** is administered intravenously as a bolus (0.03-0.3 mg/kg) 10-15 minutes before reperfusion [4].
- **Infarct Size Quantification:** After reperfusion, the coronary artery is re-occluded, and Evans blue dye is injected to delineate the area at risk. The heart is excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to distinguish viable (red) from necrotic (pale) tissue. Infarct size is expressed as a percentage of the area at risk [4].

This experimental workflow for assessing efficacy in ischemia-reperfusion models can be visualized as follows:



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for in vivo coronary occlusion-reperfusion studies. Animals undergo surgical preparation followed by drug administration before induction of coronary artery ischemia. After a defined ischemic period, reperfusion is initiated, followed by tissue processing and data analysis to quantify cardioprotective efficacy.

Molecular and Biochemical Assays

Several specialized techniques have been employed to elucidate **Eniporide**'s effects on intracellular ion homeostasis and mitochondrial function:

- **Intracellular Sodium and pH Measurement:** Simultaneous ^{31}P and ^{23}Na NMR spectroscopy allows real-time monitoring of intracellular pH and sodium levels during ischemia and reperfusion. Hearts are perfused in specialized NMR-compatible perfusion systems, and spectra are acquired throughout the experimental protocol [3].
- **Mitochondrial Function Assessment:** Spectrofluorometric methods using specific fluorescent probes (e.g., indo-1 for calcium, DHE for superoxide, NADH/FAD autofluorescence) enable continuous monitoring of mitochondrial parameters in isolated perfused hearts. A fiberoptic probe is placed directly on the ventricular surface to measure fluorescence signals [2].
- **NHE-1 Inhibition Potency Assay:** The inhibitory potency of **Eniporide** is determined using human or rat platelets. Platelet-rich plasma is exposed to Na^+ propionate solution to induce intracellular acidification and activate NHE-1. The rate of NHE-1-mediated recovery from acidosis is measured by light transmission changes associated with cell swelling, with and without **Eniporide** pretreatment [4].

Therapeutic Challenges and Future Perspectives

The **discrepancy between compelling preclinical data and negative clinical trial results** with **Eniporide** highlights significant challenges in translating cardioprotective therapies for ischemia-reperfusion injury. Several factors may account for this translational failure:

The **timing of administration** appears critical for NHE-1 inhibitors to exert their protective effects. Preclinical models typically administer drugs before reperfusion, while clinical protocols often face logistical challenges in achieving adequate target tissue concentrations before coronary flow is restored. In the ESCAMI trial, despite efforts to administer **Eniporide** before reperfusion, variations in actual timing relative to reperfusion may have compromised efficacy [1] [6].

Patient-related factors also significantly influence treatment response. Comorbid conditions common in the STEMI population, including diabetes, hypertension, hypercholesterolemia, and advanced age, have been shown in preclinical models to increase the threshold for cardioprotection or completely abolish the efficacy of NHE-1 inhibitors. These conditions are associated with impaired activation of the reperfusion injury salvage kinase (RISK) pathway, which appears necessary for NHE-1 inhibitor efficacy [1].

The **dosing strategy** used in clinical trials may have been suboptimal. While **Eniporide** demonstrated efficacy at nanomolar concentrations in vitro, the complex pharmacokinetics and protein binding in humans may have resulted in insufficient myocardial concentrations. Additionally, the **narrow therapeutic window** for protection—with potential loss of efficacy at both insufficient and excessive doses—creates significant challenges for clinical dosing [1] [6].

Future directions for NHE-1 inhibition therapy may include:

- **Combination Therapy Approaches:** Given the multifactorial nature of reperfusion injury, combining NHE-1 inhibitors with other cardioprotective agents targeting different pathways (e.g., mPTP opening, oxidative stress, inflammation) may yield synergistic benefits [1].
- **Patient Stratification Strategies:** Identifying biological markers that predict responsiveness to NHE-1 inhibition could enable targeted therapy in likely responders, potentially improving overall treatment effects [1].
- **Novel Administration Protocols:** Exploring alternative dosing regimens, including prolonged infusion or repeated administration, may help maintain therapeutic concentrations throughout the vulnerable period of reperfusion [6].
- **Structural Optimization:** Developing next-generation NHE-1 inhibitors with improved pharmacokinetic properties and greater potency, such as the experimentally tested T-162559 compound, may overcome limitations of earlier agents [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. in acute Reperfusion infarction - PMC injury myocardial [pmc.ncbi.nlm.nih.gov]
2. Enhanced Na⁺/H⁺ Exchange During Ischemia and ... [pmc.ncbi.nlm.nih.gov]
3. Na⁺ overload during ischemia and reperfusion in rat hearts ... [link.springer.com]

4. In vitro and in vivo pharmacology of a structurally novel ... [pmc.ncbi.nlm.nih.gov]
5. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct ... [pubmed.ncbi.nlm.nih.gov]
6. Evaluation of the Safety and Cardioprotective Effects of Eniporide in... [acc.org]

To cite this document: Smolecule. [Comprehensive Technical Guide: Eniporide in Myocardial Ischemia-Reperfusion Injury]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527163#eniporide-in-myocardial-ischemia-reperfusion-injury>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com